5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid structure elucidation
5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The structure of a chemical compound dictates its function, reactivity, and interaction with biological systems. This guide provides a comprehensive, in-depth exploration of the analytical workflow for the structure elucidation of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.
This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a detailed rationale behind the experimental choices. We will delve into the synergistic application of multiple analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The overarching principle is to create a self-validating system of analysis, where data from each technique corroborates the others, leading to an unambiguous structural assignment.
The Strategic Approach to Structure Elucidation
The elucidation of a novel chemical structure is a systematic process of piecing together molecular fragments and connectivity. Our strategy for 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is multi-pronged, ensuring a high degree of confidence in the final structure.
Caption: Workflow for the structure elucidation of the target compound.
Mass Spectrometry (MS)
2.1. Theoretical Basis and Experimental Rationale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structure elucidation of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid, High-Resolution Mass Spectrometry (HRMS) is indispensable. It provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition. This is a critical first step in confirming the molecular formula and provides a stringent check on the synthetic outcome.
2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is used.[1]
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Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for molecules of this nature.
-
Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a mass range that encompasses the expected molecular weight of the target compound.
2.3. Data Interpretation and Expected Results
The HRMS data will provide the exact mass of the protonated molecule, [M+H]⁺. For 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid (C₁₂H₁₁N₃O₃), the expected monoisotopic mass is 245.0795. The experimental mass should be within a few parts per million (ppm) of this theoretical value.
Table 1: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₁N₃O₃ |
| Theoretical [M+H]⁺ | 246.0873 |
| Observed [M+H]⁺ | Within 5 ppm of theoretical |
Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information.[2] Key fragmentation pathways for pyrazole derivatives often involve the cleavage of the pyrazole ring and loss of substituents.[3]
Infrared (IR) Spectroscopy
3.1. Theoretical Basis and Experimental Rationale
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for identifying the presence of key functional groups, which in the case of our target molecule include the carboxylic acid, amide, and aromatic rings.
3.2. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: The solid sample is intimately mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.
3.3. Data Interpretation and Expected Results
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| Carboxylic Acid O-H | 3300-2500 | Broad |
| Amide N-H | ~3300 | Sharp to medium |
| Aromatic C-H | 3100-3000 | Sharp |
| Carboxylic Acid C=O | 1725-1700 | Strong, sharp |
| Amide C=O (Amide I) | 1680-1630 | Strong, sharp |
| Amide N-H bend (Amide II) | 1570-1515 | Medium to strong |
| Aromatic C=C | 1600-1450 | Multiple sharp bands |
| C-O Stretch | 1320-1210 | Strong |
The presence of a very broad absorption in the 3300-2500 cm⁻¹ range is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4][5] The distinct carbonyl absorptions for the carboxylic acid and the amide group are also key diagnostic features.[6][7] The secondary amide will also show a characteristic N-H stretching peak around 3300 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1. Theoretical Basis and Experimental Rationale
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Caption: Structure of 5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid.
4.2. Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
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¹H NMR: A standard proton spectrum is acquired.
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¹³C NMR: A proton-decoupled carbon spectrum is acquired.
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2D NMR: COSY, HSQC, and HMBC experiments are performed to establish correlations.[9]
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4.3. Data Interpretation and Expected Results
The chemical shifts (δ) in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei.
Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton(s) | Expected δ (ppm) | Multiplicity | Integration |
| COOH | > 12 | broad singlet | 1H |
| NH | ~10 | singlet | 1H |
| Pyrazole C3-H | ~8.0-8.5 | singlet | 1H |
| Phenyl H (ortho) | ~7.6-7.8 | doublet/multiplet | 2H |
| Phenyl H (meta, para) | ~7.3-7.5 | multiplet | 3H |
| Acetyl CH₃ | ~2.1 | singlet | 3H |
Table 4: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Expected δ (ppm) |
| Carboxylic C=O | 160-170 |
| Amide C=O | 165-175 |
| Pyrazole C5 | 140-150 |
| Phenyl C (ipso) | 135-145 |
| Pyrazole C3 | 130-140 |
| Phenyl C (ortho, meta, para) | 120-130 |
| Pyrazole C4 | 90-100 |
| Acetyl CH₃ | 20-30 |
The specific chemical shifts can be influenced by solvent and concentration.[10][11][12] 2D NMR experiments are crucial for unambiguous assignment:
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, primarily within the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting the different fragments of the molecule. For example, the acetyl protons will show a correlation to the amide carbonyl carbon.
Conclusion: A Self-Validating Structural Proof
The structure of 5-(acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid is unequivocally confirmed through the convergence of data from multiple, independent analytical techniques. HRMS establishes the correct elemental composition. FTIR spectroscopy confirms the presence of all key functional groups. Finally, a complete set of 1D and 2D NMR experiments provides the detailed connectivity of the molecular framework. Each piece of data reinforces the others, creating a robust and self-validating structural proof that is essential for further research and development activities. The structure has also been confirmed by single-crystal X-ray diffraction in the literature, providing the ultimate validation of the spectroscopic assignments.[13][14] The pyrazole ring is reported to be approximately coplanar with the amino and carboxyl groups, with the phenyl group being twisted relative to this plane.[13][14]
References
-
Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1293. [Link]
-
ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Retrieved from [Link]
-
Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4691. [Link]
-
National Center for Biotechnology Information. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PubMed. Retrieved from [Link]
-
International Journal of ChemTech Research. (2015). Synthesis and Characterization of some new Pyrazoline derivatives. International Journal of ChemTech Research, 8(4), 1836-1842. [Link]
-
Saad, E. F., Gomaa, M. A., & El-behery, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazole and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. Retrieved from [Link]
-
SlidePlayer. (n.d.). IR spectrum of carboxylic acids and alcohols. Retrieved from [Link]
-
Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31633-31649. [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1073–1079. [Link]
-
National Center for Biotechnology Information. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(10), 979-991. [Link]
-
ResearchGate. (n.d.). How can I interpret this FT-IR results?. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Saarland University. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
Sources
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
